molecular formula C14H20N2 B13532085 2-(1-Benzylpyrrolidin-2-yl)cyclopropan-1-amine

2-(1-Benzylpyrrolidin-2-yl)cyclopropan-1-amine

Cat. No.: B13532085
M. Wt: 216.32 g/mol
InChI Key: OOBVMZVEKIZDFB-UHFFFAOYSA-N
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Description

2-(1-Benzylpyrrolidin-2-yl)cyclopropan-1-amine is an organic compound that features a cyclopropane ring attached to a pyrrolidine ring, which is further substituted with a benzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Benzylpyrrolidin-2-yl)cyclopropan-1-amine typically involves the reaction of donor-acceptor cyclopropanes with primary amines such as benzylamines. One common method includes a Lewis acid-catalyzed opening of the donor-acceptor cyclopropane with the primary amine to form γ-amino esters, followed by in situ lactamization and dealkoxycarbonylation . This method is versatile and can accommodate a variety of substituted anilines, benzylamines, and other primary amines.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would likely be applied to scale up the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(1-Benzylpyrrolidin-2-yl)cyclopropan-1-amine can undergo several types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.

Scientific Research Applications

2-(1-Benzylpyrrolidin-2-yl)cyclopropan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used to study the effects of cyclopropane-containing compounds on biological systems.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1-Benzylpyrrolidin-2-yl)cyclopropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropane ring can introduce strain into the molecule, making it more reactive and capable of forming covalent bonds with its targets. The benzyl group can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    1-Benzyl-2-pyrrolidinone: This compound has a similar pyrrolidine ring but lacks the cyclopropane ring.

    Pyrrolidine-2,5-dione: This compound features a pyrrolidine ring with two carbonyl groups.

Uniqueness

2-(1-Benzylpyrrolidin-2-yl)cyclopropan-1-amine is unique due to the presence of both a cyclopropane ring and a benzyl-substituted pyrrolidine ring. This combination of structural features can impart unique chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C14H20N2

Molecular Weight

216.32 g/mol

IUPAC Name

2-(1-benzylpyrrolidin-2-yl)cyclopropan-1-amine

InChI

InChI=1S/C14H20N2/c15-13-9-12(13)14-7-4-8-16(14)10-11-5-2-1-3-6-11/h1-3,5-6,12-14H,4,7-10,15H2

InChI Key

OOBVMZVEKIZDFB-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)CC2=CC=CC=C2)C3CC3N

Origin of Product

United States

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